tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23N3O4. It is a derivative of piperidine and pyrazole, which are both important heterocyclic compounds in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-methyl-4-nitro-1H-pyrazole . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In pharmaceutical contexts, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate and tert-butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate . These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the nitro group in tert-butyl 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate makes it unique in its ability to undergo specific reduction and substitution reactions.
Properties
Molecular Formula |
C14H22N4O4 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
tert-butyl 4-(5-methyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-10-12(18(20)21)9-15-17(10)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
VVEYUPNLGXJJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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